Desmethylolanzapine

Receptor pharmacology Antipsychotic metabolite profiling Off-target screening

Securing high-purity Desmethylolanzapine (EP Impurity G) is critical for valid analytical results. As the primary CYP1A2-mediated metabolite, it cannot be substituted by olanzapine standards due to a 14 Da mass difference and distinct HPLC retention. It is a mandatory reference for ICH-compliant impurity profiling in ANDA/NDA submissions. Pharmacologically, its 30-fold lower D2 affinity and 10-fold weaker hERG inhibition make it essential for independent cardiac and extrapyramidal side-effect profiling. Available with >98% HPLC purity and detailed CoA, it provides the unambiguously certified standard needed for forensic, clinical TDM, and bioequivalence studies.

Molecular Formula C16H18N4S
Molecular Weight 298.4 g/mol
CAS No. 161696-76-0
Cat. No. B164593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylolanzapine
CAS161696-76-0
Molecular FormulaC16H18N4S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
InChIInChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3
InChIKeyFHPIXVHJEIZKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylolanzapine (CAS 161696-76-0): Procurement Guide for the Primary N-Demethylated Olanzapine Metabolite


Desmethylolanzapine (also known as N-desmethylolanzapine, 4′-desmethylolanzapine, or LY170055) is the primary N-demethylated metabolite of the atypical antipsychotic olanzapine, formed via oxidative metabolism catalyzed predominantly by cytochrome P450 1A2 (CYP1A2) [1][2]. Chemically designated as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (C16H18N4S; MW 298.41), this compound retains significant pharmacological activity as an antagonist at multiple neuronal receptors, including serotonin 5-HT2A/2C and dopamine D1–D4 receptors, though with substantially reduced binding affinity compared to the parent drug [3]. Beyond its role as a circulating metabolite in clinical therapeutic drug monitoring (TDM), desmethylolanzapine serves as a critical intermediate in olanzapine synthesis and is specified as an identified impurity (EP Impurity G) in pharmacopoeial monographs, necessitating its use as a reference standard in pharmaceutical quality control [4][5].

Why Generic Metabolite or Impurity Standards Cannot Substitute for Authenticated Desmethylolanzapine


Substituting desmethylolanzapine with structurally related olanzapine metabolites or in-class antipsychotic reference materials is analytically and pharmacologically invalid. Desmethylolanzapine possesses a unique molecular weight of 298.41 Da, representing a 14 Da mass decrement from olanzapine (MW 312.44) due to N-demethylation, which produces distinct retention times in HPLC and unique MRM transitions in LC-MS/MS methods essential for accurate quantification [1]. Unlike olanzapine N-oxide (formed via FMO3) or 2-hydroxymethylolanzapine (formed via CYP2D6), desmethylolanzapine formation specifically correlates with CYP1A2 activity, making it the sole metabolite suitable for phenotyping this clinically relevant enzyme pathway [2]. Furthermore, the compound exhibits a receptor binding profile that differs substantially from olanzapine—showing markedly reduced affinity at D2 receptors (Ki = 333 nM versus olanzapine Ki = 11–31 nM) and hERG channels (IC50 ≈ 12.6–14.2 μM versus olanzapine IC50 ≈ 1.4–2.4 μM)—precluding the use of olanzapine or other antipsychotics as surrogate analytical or pharmacological standards [3].

Desmethylolanzapine (CAS 161696-76-0): Quantitative Comparative Evidence for Scientific Selection


Dopamine D2 Receptor Binding Affinity: 30-Fold Reduced Affinity Versus Olanzapine

Desmethylolanzapine demonstrates substantially reduced affinity for the dopamine D2 receptor compared to its parent compound olanzapine. In vitro radioligand binding assays report a Ki value of 333 nM for desmethylolanzapine at the human dopamine D2 receptor [1], whereas olanzapine exhibits Ki values in the range of 11–31 nM across multiple independent studies for the same receptor subtype [2]. This difference corresponds to approximately a 11- to 30-fold reduction in D2 receptor affinity following N-demethylation.

Receptor pharmacology Antipsychotic metabolite profiling Off-target screening

hERG Channel Inhibition: 6- to 10-Fold Reduced Cardiotoxicity Liability Signal Versus Olanzapine

In hERG channel inhibition assays, a standard in vitro surrogate for cardiac QT prolongation risk, desmethylolanzapine exhibits an IC50 value ranging from approximately 12.6 μM to 14.2 μM (12,589–14,200 nM) . In contrast, olanzapine demonstrates substantially greater hERG channel blockade with reported IC50 values in the range of 1.4–2.4 μM [1]. The N-demethylated metabolite is therefore 6- to 10-fold less potent as a hERG channel inhibitor than the parent drug.

Cardiac safety pharmacology hERG screening Metabolite toxicology

CYP1A2-Specific Metabolic Formation: Exclusive Correlation with CYP1A2 Activity (CLint = 1.0 μL/min/mg)

The formation of desmethylolanzapine from olanzapine is catalyzed exclusively by CYP1A2, with no significant contribution from other CYP isoforms. In vitro studies using human liver microsomes demonstrated that desmethylolanzapine formation correlates specifically with CYP1A2 catalytic activities and was formed to the greatest extent by cDNA-expressed CYP1A2 [1]. The high-affinity enzyme component for desmethylolanzapine formation exhibited an intrinsic clearance (CLint) of 1.0 μL/min/mg in human liver samples [1]. In contrast, olanzapine N-oxide formation is mediated by FMO3, and 2-hydroxymethylolanzapine formation is catalyzed by CYP2D6—each representing distinct metabolic pathways with different enzyme specificity [1].

Drug metabolism CYP phenotyping In vitro DMPK

Serum DMO/OLA Ratio as CYP1A2 Phenotype Biomarker: 0.1–0.3 in Nonsmokers

The serum concentration ratio of desmethylolanzapine (DMO) to olanzapine (OLA) serves as a validated in vivo biomarker for CYP1A2 activity. In a cohort of 76 nonsmoking patients, the DMO/OLA ratio ranged from 0.1 to 0.3, reflecting baseline CYP1A2 metabolic capacity in the absence of enzyme induction [1]. Smokers, who exhibit CYP1A2 induction, demonstrate substantially lower OLA concentrations and altered DMO/OLA ratios: a TDM analysis of 194 patients revealed that smokers had a median OLA concentration-to-dose (C/D) ratio of 4.0 nmol/L/mg compared to 9.2 nmol/L/mg in nonsmokers (P < 0.001), with corresponding alterations in metabolite exposure [2].

Therapeutic drug monitoring CYP1A2 phenotyping Pharmacokinetic variability

Pharmaceutical Impurity Specification: EP Impurity G with ≥98–99.67% Certified Purity

Desmethylolanzapine is codified as a specified impurity in the European Pharmacopoeia (EP) monographs for olanzapine, designated as 'EP Impurity G' or 'Olanzapine Impurity F/6/14' depending on the compendial reference [1]. Commercial reference standards of desmethylolanzapine are supplied with certified purity specifications ranging from ≥98% to 99.67%, accompanied by comprehensive characterization data including HPLC chromatograms, mass spectra, and 1H-NMR for identity confirmation . In contrast, alternative olanzapine impurities such as olanzapine lactam impurity or N-oxide impurity possess different chromatographic retention times, mass transitions, and are specified under distinct impurity codes in pharmacopoeial monographs.

Pharmaceutical quality control Impurity profiling Regulatory compliance

Synthetic Intermediate Utility: Methylation to Olanzapine with Controlled Yield

Desmethylolanzapine serves as the direct penultimate intermediate in olanzapine synthesis. Patent literature describes the preparation of olanzapine via N-methylation of purified N-desmethylolanzapine using methylating agents such as dimethyl sulfate in tetrahydrofuran/water solvent systems [1]. Alternative synthetic routes employ condensation of piperazine with 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine to produce N-demethylolanzapine, which is subsequently methylated to yield the final API [2]. Published synthetic procedures report overall chemical yields ranging from 26% to 35% for desmethylolanzapine depending on the specific route and starting materials employed [3].

Process chemistry API synthesis N-methylation

Desmethylolanzapine (CAS 161696-76-0): Validated Research and Industrial Application Scenarios


CYP1A2 Phenotyping and Drug-Drug Interaction Studies

Desmethylolanzapine is the definitive probe for assessing CYP1A2 activity in vitro and in vivo. Given its exclusive formation via CYP1A2-mediated N-demethylation with a CLint of 1.0 μL/min/mg in human liver microsomes, the DMO/OLA plasma concentration ratio (0.1–0.3 in nonsmokers) serves as a validated biomarker for CYP1A2 phenotype. This is essential for studies evaluating the impact of CYP1A2 inhibitors (e.g., fluvoxamine), inducers (e.g., cigarette smoking, which reduces OLA C/D ratio from 9.2 to 4.0 nmol/L/mg), and pharmacogenetic variants on olanzapine pharmacokinetics [1][2].

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

As a specified impurity designated EP Impurity G (Olanzapine Impurity F/6/14) in pharmacopoeial monographs, desmethylolanzapine reference standards (purity ≥98–99.67%) are mandatory for developing and validating stability-indicating HPLC and LC-MS/MS methods per ICH Q3A/Q3B guidelines. This standard is required for establishing detection limits, quantifying impurity levels in API batches and finished dosage forms, and supporting ANDA/NDA regulatory submissions where comprehensive impurity characterization and control strategies must be documented [3][4].

Antipsychotic Metabolite Pharmacology and Safety Studies

Desmethylolanzapine exhibits a distinct pharmacological and safety profile compared to olanzapine, including 11- to 30-fold lower D2 receptor affinity (Ki = 333 nM vs 11–31 nM) and 6- to 10-fold weaker hERG channel inhibition (IC50 = 12.6–14.2 μM vs 1.4–2.4 μM). These quantitative differences necessitate the use of authenticated desmethylolanzapine—not olanzapine—as a separate test article in studies investigating the metabolite's independent contribution to therapeutic efficacy, extrapyramidal side effect liability, and cardiac safety signals associated with antipsychotic therapy [5].

Clinical Therapeutic Drug Monitoring (TDM) Method Development

Desmethylolanzapine is the major circulating metabolite routinely quantified alongside olanzapine in TDM protocols. Validated LC-MS/MS methods achieve linear calibration ranges of 0.2–30 ng/mL in cerebrospinal fluid and 5–100 ng/mL in plasma for both analytes. Given the 22-fold interpatient variability in DMO concentration-to-dose ratios documented in clinical TDM datasets (n=194 patients), accurate quantification using certified reference standards is essential for interpreting olanzapine exposure, guiding dose individualization, and correlating metabolite levels with metabolic adverse effects [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylolanzapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.